1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate halogenated reagents. One common method includes the addition of iodine to [1.1.1]propellane to form 1,3-diiodobicyclo[1.1.1]pentane, followed by substitution with a fluoropropyl group . This reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale photochemical reactions to construct the bicyclo[1.1.1]pentane core .
Chemical Reactions Analysis
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Radical Reactions: The strained bicyclo[1.1.1]pentane core is susceptible to radical reactions, which can be initiated by photoredox catalysis.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique structure.
Biology: Acts as a bioisostere in drug design, replacing benzene rings to improve drug properties.
Industry: Utilized in materials science for creating molecular rods, rotors, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: Used as an intermediate in the synthesis of other derivatives.
1-(3-Chloropropyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with different halogen substituents, leading to varied reactivity and applications.
1-(3-Bromopropyl)-3-iodobicyclo[1.1.1]pentane: Another halogenated derivative with distinct properties.
The uniqueness of 1-(3-Fluoropropyl)-3-iodobicyclo[11
Properties
IUPAC Name |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNUBMUENOGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.